molecular formula C18H19ClN2O3S B3710754 (2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B3710754
M. Wt: 378.9 g/mol
InChI Key: UQGKPUWGNVFBCC-UHFFFAOYSA-N
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Description

(2-Chlorophenyl){4-[(4-methylphenyl)sulfonyl]piperazino}methanone is a synthetic organic compound featuring a piperazine core substituted with a 4-methylbenzenesulfonyl group and a 2-chlorobenzoyl moiety. This structure combines a sulfonamide group, known for its stability and bioactivity, with a chlorinated aromatic ring, which often enhances lipophilicity and binding affinity in pharmaceutical contexts . The compound’s molecular formula is C₁₈H₁₈ClN₂O₃S, with a molecular weight of 377.87 g/mol. Its synthesis typically involves reacting a piperazine derivative with 4-methylbenzenesulfonyl chloride and a 2-chlorobenzoyl precursor under reflux conditions, as seen in analogous procedures .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-14-6-8-15(9-7-14)25(23,24)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGKPUWGNVFBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride under basic conditions to form 4-[(4-methylphenyl)sulfonyl]piperazine.

    Coupling with Chlorophenyl Group: The next step involves the coupling of the piperazine derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of piperazine-based sulfonamides, where structural variations in the sulfonyl and aromatic groups significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Sulfonyl Group Substituent on Aromatic Ring Molecular Weight (g/mol) Key References
(2-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone 4-Nitro 2-Chloro 408.81
(2-Chlorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone 4-Methoxy 2-Chloro 394.87
(3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazino}methanone 4-Methyl 3-Fluoro 361.85
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone Pyrimidinyl (non-sulfonamide) 4-Chloro 302.10

Key Observations:

Electron-Withdrawing vs.

Aromatic Ring Substitution :

  • 2-Chlorophenyl (target compound) vs. 3-fluorophenyl (): Chlorine’s larger atomic size and higher lipophilicity may improve membrane permeability, while fluorine’s electronegativity enhances binding specificity.

Piperazine vs. Piperidine Cores :

  • The pyrimidinyl-piperidine derivative () lacks the sulfonamide group, reducing polarity but introducing a heteroaromatic system that could enhance π-π stacking interactions.

Physicochemical and Spectral Properties

Property Target Compound 4-Nitro Analogue 4-Methoxy Analogue Pyrimidinyl-Piperidine
Melting Point Not reported Not reported Not reported 90–92°C
1H NMR (δ ppm) Aromatic H: ~7.1–8.5 Aromatic H: ~7.3–8.7 (nitro) Aromatic H: ~6.8–8.2 (methoxy) Pyrimidine H: ~8.5–9.0
IR (cm⁻¹) S=O: ~1332, 1160 S=O: ~1345, 1165 S=O: ~1325, 1155 C=O: ~1680
Solubility Low in water (high logP) Lower solubility (nitro) Higher (methoxy) Moderate (heterocyclic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

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